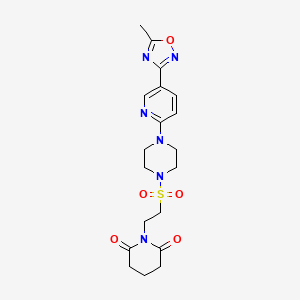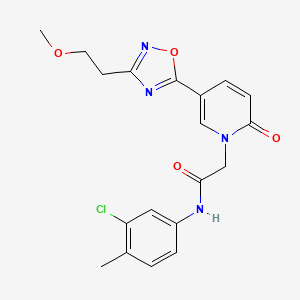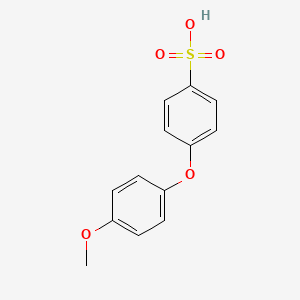
N-(2-fluorobenzyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Structural Characterization
The synthesis and structural characterization of N-(2-fluorobenzyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide and related compounds are crucial for their potential applications in medicinal chemistry. For example, the facile synthesis, crystal structure, and DFT calculation of triazole derivatives demonstrate their promising biological activities. These compounds have shown moderate enzyme inhibition potential, suggesting their utility in designing potent enzyme inhibitors for treating diseases like Alzheimer's and diabetes (Saleem et al., 2018).
Biological Activities
Triazole derivatives have been explored for their diverse biological activities. Some studies focus on the synthesis and evaluation of novel triazole compounds for their antimicrobial properties. For instance, a series of 1,4-disubstituted 1,2,3-triazole derivatives were synthesized and evaluated as possible antimicrobial agents, showing moderate to good activities against various bacterial and fungal strains (Jadhav et al., 2017).
Antifungal Potential
The antifungal potential of benzofuran-1,2,3-triazole hybrids against white and brown-rot fungi has been investigated, revealing that certain compounds at specific concentrations exhibit significant inhibitory effects, highlighting the potential of triazole derivatives in fungicidal applications (Abedinifar et al., 2020).
Supramolecular Interactions
Research into the supramolecular interactions of 1,2,3-triazoles has shown their versatility in coordination and supramolecular chemistry. These interactions are pivotal for applications in anion recognition, catalysis, and photochemistry, demonstrating the broad utility of triazole derivatives beyond their synthesis through click chemistry (Schulze & Schubert, 2014).
Reactivity and Catalysis
The reactivity of N-(1,2,4-triazolyl)-substituted 1,2,3-triazoles with rhodium(II) carboxylates to form synthetically useful rhodium(II) carbenes highlights the potential of triazole derivatives in organic synthesis. These carbenes provide efficient routes to asymmetric homoaminocyclopropanes and transannulation reactions with nitriles, showcasing the utility of triazole derivatives in catalysis and synthetic organic chemistry (Zibinsky & Fokin, 2011).
Propriétés
IUPAC Name |
N-[(2-fluorophenyl)methyl]-1-[(4-fluorophenyl)methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N4O/c18-14-7-5-12(6-8-14)10-23-11-16(21-22-23)17(24)20-9-13-3-1-2-4-15(13)19/h1-8,11H,9-10H2,(H,20,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSPXFTJNGFJQHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CN(N=N2)CC3=CC=C(C=C3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[3-(2,5-dimethylanilino)quinoxalin-2-yl]thiophene-2-sulfonamide](/img/structure/B2365678.png)

![3-[(E)-hydroxyiminomethyl]-6-methylchromen-4-one](/img/structure/B2365680.png)
![Methyl 2-(4-acetylbenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2365682.png)
![2-butyl-6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2365683.png)
![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-ethoxyphenyl)oxalamide](/img/structure/B2365684.png)





![2-fluoro-N-(1-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}propyl)pyridine-4-carboxamide](/img/structure/B2365699.png)
![N-(4-methoxyphenyl)-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2365700.png)

